molecular formula C29H34N2O4 B10864841 4-[11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

4-[11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

Cat. No.: B10864841
M. Wt: 474.6 g/mol
InChI Key: OZRYRMPNFHITFC-UHFFFAOYSA-N
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Description

4-[11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a cyclization reaction involving appropriate diamines and diketones under acidic or basic conditions.

    Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst.

    Oxidation and functionalization: The final steps involve oxidation reactions to introduce the oxo groups and further functionalization to attach the butanoic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its stability and functional groups make it useful in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which 4-[11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid apart from similar compounds is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H34N2O4

Molecular Weight

474.6 g/mol

IUPAC Name

4-[6-(4-tert-butylphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid

InChI

InChI=1S/C29H34N2O4/c1-28(2,3)19-12-10-18(11-13-19)27-26-21(16-29(4,5)17-23(26)32)30-20-8-6-7-9-22(20)31(27)24(33)14-15-25(34)35/h6-13,27,30H,14-17H2,1-5H3,(H,34,35)

InChI Key

OZRYRMPNFHITFC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CCC(=O)O)C4=CC=C(C=C4)C(C)(C)C)C(=O)C1)C

Origin of Product

United States

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